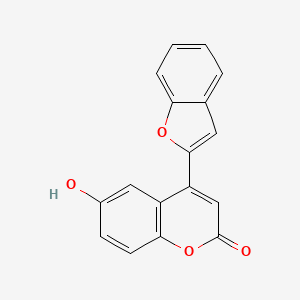![molecular formula C24H26N4O4S B2427449 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((4-ethoxyphenyl)amino)thiazol-4-yl)methanone CAS No. 955914-19-9](/img/structure/B2427449.png)
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((4-ethoxyphenyl)amino)thiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((4-ethoxyphenyl)amino)thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
BenchChem offers high-quality (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((4-ethoxyphenyl)amino)thiazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((4-ethoxyphenyl)amino)thiazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies have focused on the synthesis of compounds with piperazine and thiazolyl components for their antimicrobial properties. For example, the synthesis and antimicrobial activity of new pyridine derivatives have been explored, revealing that these compounds show variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests potential applications of related compounds in the development of new antimicrobial agents.
Antitubercular Activity
Compounds containing the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold have been identified as new anti-mycobacterial chemotypes. A study involving the synthesis and biological evaluation of these compounds against Mycobacterium tuberculosis H37Rv strain highlighted several with promising anti-mycobacterial potential, indicating their potential use in developing treatments for tuberculosis (Pancholia et al., 2016).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone have been synthesized and tested for their anti-inflammatory and analgesic properties. These compounds exhibited significant cyclooxygenase inhibition and analgesic activities, suggesting their potential as leads for the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Agents
Research on (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives has demonstrated their potential as sodium channel blockers and anticonvulsant agents. These studies suggest the utility of such compounds in the treatment of epilepsy and related disorders (Malik & Khan, 2014).
Anticancer Activity
Piperazine-linked compounds have been investigated for their ability to induce apoptosis and inhibit tubulin polymerization, showing promise as anticancer agents. This research highlights the potential for developing novel cancer therapies based on such molecular structures (Manasa et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with dopamine receptors , suggesting that this compound may also target these receptors.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that this compound might act as a dopamine agonist , binding to dopamine receptors and mimicking the effects of dopamine.
Eigenschaften
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-2-30-19-6-4-18(5-7-19)25-24-26-20(15-33-24)23(29)28-11-9-27(10-12-28)14-17-3-8-21-22(13-17)32-16-31-21/h3-8,13,15H,2,9-12,14,16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJPLXXPFDNOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((4-ethoxyphenyl)amino)thiazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

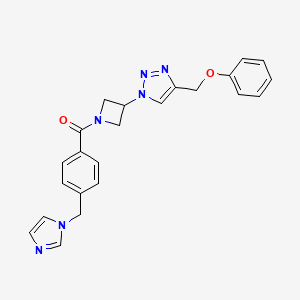

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2427369.png)
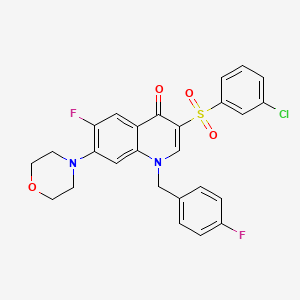

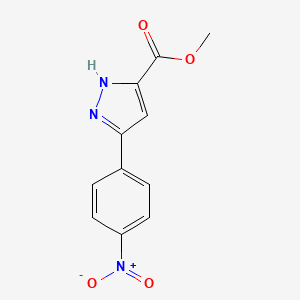
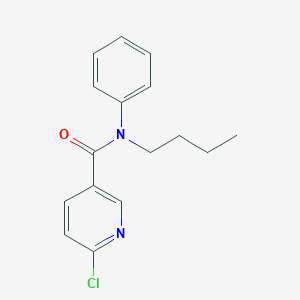
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide](/img/structure/B2427377.png)
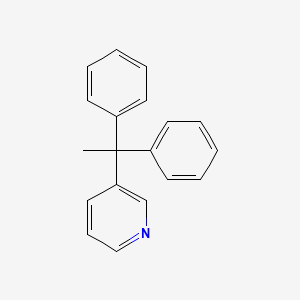
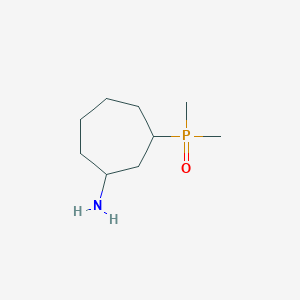
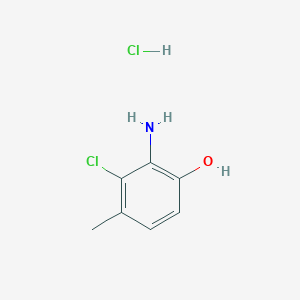
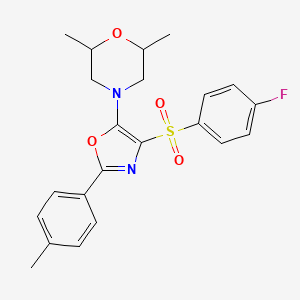
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2427385.png)
